Isosalipurposide

概要

説明

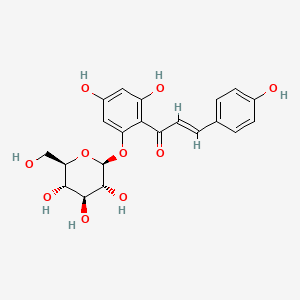

Isosalipurposide is a natural product that belongs to the class of chalcone glycosides. It is a white crystalline solid that is soluble in water and organic solvents . This compound is primarily isolated from the yellow flowers of Acacia cyanophylla and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and analgesic properties .

準備方法

Isosalipurposide is typically extracted from plants, particularly from certain herbal plants . The biosynthesis of this compound involves the enzyme chalcone synthase, which catalyzes the reaction between one molecule of coumaroyl-CoA and three molecules of malonyl-CoA to form 2′,4′,6′,4-tetrahydroxychalcone. This intermediate is then converted into this compound in the vacuole under the action of chalcone 2′-glucosyltransferases .

化学反応の分析

Isosalipurposide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydrochalcones .

科学的研究の応用

Pharmacological Applications

1.1 Antioxidant Properties

Isosalipurposide has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. In studies involving extracts from Acacia cyanophylla, this compound exhibited a notable ability to scavenge free radicals, with an IC50 value of 81.9 µg/mL in the DPPH assay, highlighting its potential as a natural antioxidant agent .

1.2 Anti-Acetylcholinesterase Activity

The compound has also been investigated for its anti-acetylcholinesterase (AChE) properties, which are relevant for treating neurodegenerative conditions like Alzheimer's disease. This compound showed an IC50 value of 52.04 µg/mL against AChE, indicating its potential use in developing therapeutic agents for cognitive disorders .

1.3 Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective effects. In vitro studies demonstrated that it could enhance cell viability under oxidative stress conditions, suggesting its application in functional foods aimed at neuroprotection .

Agricultural Applications

2.1 Natural Pigment in Plant Breeding

This compound is recognized as the primary yellow pigment in tree peony flowers. Its biosynthesis involves key structural genes such as PdTHC2'GT, PdCHS, and PdCHI. Understanding these pathways can aid in the directional breeding of ornamental plants to enhance their color and aesthetic appeal .

2.2 Fungicidal Properties

Chalcones, including this compound, have been studied for their antifungal properties against plant pathogens. Research indicates that certain chalcones can inhibit the growth of fungi that affect crops, suggesting potential applications as natural fungicides in sustainable agriculture .

Extraction and Processing Techniques

3.1 Solvent Extraction Studies

The efficiency of extracting this compound from plant materials has been extensively studied. A study on the extraction from Helichrysi arenarii flowers found that an ethanol concentration of approximately 75% v/v yielded the highest concentration of this compound. This finding is critical for optimizing extraction processes in both laboratory and industrial settings .

3.2 Mathematical Modeling of Extraction Processes

Research has developed mathematical models to predict the concentration of this compound based on the dielectric constant of solvent mixtures used during extraction. Such models can enhance the efficiency and yield of extraction processes, making them more economically viable .

Case Studies

作用機序

The mechanism of action of isosalipurposide involves several molecular targets and pathways. It has been found to activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. Additionally, this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby exerting its neuroprotective effects .

類似化合物との比較

Isosalipurposide can be compared with other chalcone glycosides such as kaempferol and quercetin. While all these compounds exhibit antioxidant properties, this compound is unique due to its specific molecular structure and its ability to activate the Nrf2 pathway. This makes it particularly effective in protecting cells from oxidative damage .

Similar Compounds

- Kaempferol

- Quercetin

- Dihydrochalcones

生物活性

Isosalipurposide (ISP) is a bioactive compound primarily derived from various plant species, notably from the Acacia and Paeonia genera. This article delves into the biological activities of this compound, focusing on its antioxidant properties, anti-acetylcholinesterase effects, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is a flavonoid glycoside characterized by its yellow pigment, particularly significant in tree peony (Paeonia delavayi var. lutea). The biosynthesis of ISP involves key enzymes such as chalcone synthase (CHS) and chalcone 2′-glucosyltransferase (THC2′GT), which facilitate the transformation of coumaroyl-CoA and malonyl-CoA into the stable form of ISP within plant vacuoles .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical in combating oxidative stress. The effectiveness of ISP can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating radical scavenging activity.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 81.9 |

| Quercetin | 4.58 |

| Naringenin | 255.5 |

| Rutin | 15 |

| Gallic Acid | 4 |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals. This compound's IC50 of 81.9 μg/mL positions it as a moderately effective antioxidant compared to other flavonoids like quercetin and gallic acid .

Anti-Acetylcholinesterase Activity

In addition to its antioxidant capabilities, this compound has demonstrated significant anti-acetylcholinesterase (AChE) activity, which is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition by this compound

| Extract/Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 52.04 |

| Butanolic Extract | 16.03 |

The results indicate that this compound effectively inhibits AChE with an IC50 value of 52.04 μg/mL, showcasing its potential as a natural agent for enhancing cognitive function by preventing acetylcholine breakdown .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant and AChE Inhibition : A study on extracts from Acacia cyanophylla revealed that this compound exhibited significant antioxidant activity alongside its ability to inhibit AChE in a dose-dependent manner .

- Extraction Methods : Research on various extraction techniques highlighted that solvent choice significantly affects the yield and bioactivity of this compound from plant materials .

- Comparative Efficacy : Comparative studies have shown that while this compound is less potent than quercetin in terms of antioxidant activity, it still holds promise due to its unique mechanisms and lower toxicity profiles compared to synthetic antioxidants .

特性

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCWELFQKXIPCN-JSYAWONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316840 | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-85-7 | |

| Record name | Isosalipurposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosalipurposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isosalipurposide?

A1: this compound has a molecular formula of C21H22O10 and a molecular weight of 434.39 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound structure has been elucidated using various spectroscopic methods. These include UV-Vis spectroscopy, showing characteristic absorption maxima, infrared (IR) spectroscopy revealing functional groups, and nuclear magnetic resonance (NMR) spectroscopy providing detailed information about the hydrogen and carbon atoms in the molecule. Additionally, mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, , , , ]

Q3: In which plant species has this compound been found?

A3: this compound has been identified in several plant species, including Helichrysum arenarium (Sandy Everlasting), Acacia cyanophylla, Salix species (Willow), Corylopsis coreana Uyeki, Oenothera species, Paeonia delavayi (Tree Peony) and Rungia repens. [, , , , , , , , , ]

Q4: How is this compound biosynthesized in plants?

A4: this compound biosynthesis involves the enzyme chalcone synthase (CHS) which catalyzes the formation of a tetrahydroxychalcone. Subsequently, chalcone 2'-glucosyltransferase (THC2'GT) catalyzes the glucosylation of the tetrahydroxychalcone, yielding this compound. [, , ]

Q5: How does the presence of the Ant30 gene affect flavonoid biosynthesis in barley?

A6: Barley mutants with a defective Ant30 gene, likely encoding for CHI, exhibit reduced flavonoid levels and accumulate this compound in their leaves. This further supports the role of CHI in directing the flavonoid pathway and suggests Ant30 as a key gene in this process. []

Q6: What extraction methods are used to isolate this compound from plant material?

A7: Different extraction techniques have been employed for isolating this compound, including maceration, circulation extraction, and ultrasound-assisted extraction. Solvents like ethanol, methanol, and even natural deep eutectic solvents (NADES) have been utilized. [, , ]

Q7: What analytical techniques are commonly used for identifying and quantifying this compound?

A8: Several analytical methods are used to study this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like diode array detectors (DAD) and mass spectrometry (MS). Thin-layer chromatography (TLC) is also used for initial screening and identification. [, , , , , ]

Q8: What are the reported biological activities of this compound?

A9: this compound has shown a range of biological activities in in vitro and some in vivo studies. These include antioxidant, anti-inflammatory, analgesic, anti-acetylcholinesterase, cytoprotective, antihyperglycemic, carbonic anhydrase inhibitory, α-glycosidase inhibitory, and even anticarcinogenic properties. [, , , , , ]

Q9: How does this compound exert its antioxidant effects?

A10: Although the exact mechanism is not fully understood, research suggests that this compound may exert its antioxidant activity by scavenging free radicals, chelating metal ions, and modulating antioxidant enzyme activity. [, ]

Q10: What is the potential of this compound in treating diabetes?

A11: Studies indicate that this compound might possess antihyperglycemic properties. It has shown the ability to reduce reactive oxygen species (ROS) production, improve mitochondrial function in adipocytes, and enhance glucose uptake, possibly through the activation of AMPK-α. []

Q11: Are there specific formulation strategies for improving the stability or bioavailability of this compound?

A13: While research on this compound formulations is still in its early stages, using NADES as extraction solvents and potentially as part of the final formulation shows promise in enhancing stability and potentially bioavailability. Further research is needed to explore other formulation approaches. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。